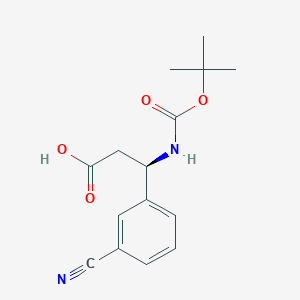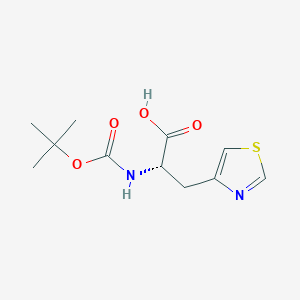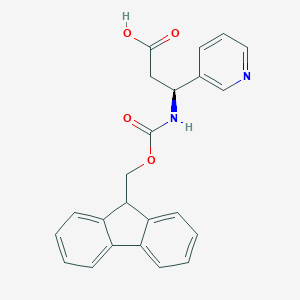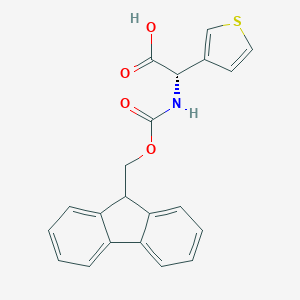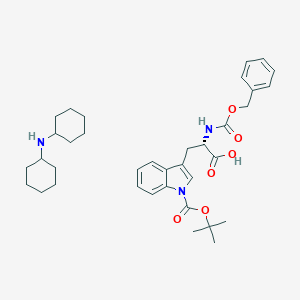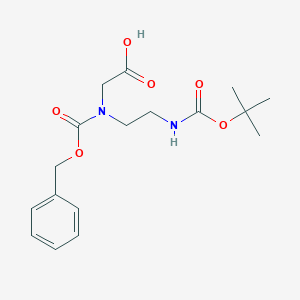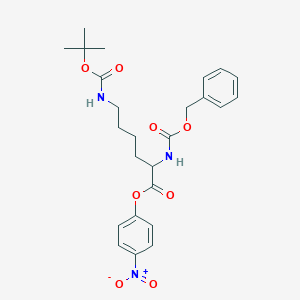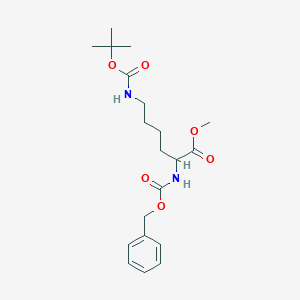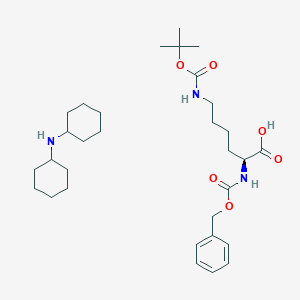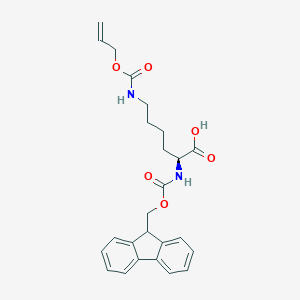
Fmoc-Lys(Alloc)-OH
Vue d'ensemble
Description
Fmoc-Lys(Alloc)-OH: is a derivative of lysine, an essential amino acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and side chain groups of lysine, allowing for selective deprotection and subsequent functionalization.
Mécanisme D'action
Target of Action
Fmoc-Lys(Alloc)-OH is a derivative of the amino acid lysine . The primary targets of this compound are the biochemical pathways involving lysine, particularly those related to protein synthesis and modification.
Mode of Action
This compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Alloc group on the lysine residue serves as a protective group that can be selectively removed under certain conditions, allowing for further chemical reactions to occur.
Biochemical Pathways
The self-assembly of this compound affects the biochemical pathways related to the synthesis and modification of proteins. The compound’s ability to form stable structures through self-assembly can influence the structure and function of proteins in which it is incorporated .
Pharmacokinetics
Like other amino acid derivatives, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in protein synthesis could potentially affect cellular growth and function. Additionally, the compound’s self-assembly properties could lead to the formation of unique nanostructures with potential applications in biotechnology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s self-assembly process and its interaction with targets . Therefore, these factors should be carefully controlled in experimental and application settings.
Analyse Biochimique
Biochemical Properties
Fmoc-Lys(Alloc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. For instance, it binds to the N-terminus of the peptide chain being synthesized, protecting it until the appropriate time for bond formation . The nature of these interactions is primarily covalent, involving the formation and breaking of bonds during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the production of peptides, which can play various roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It binds to the N-terminus of the peptide chain, protecting it until the appropriate time for bond formation . This process involves the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is temporarily attached to the N-terminus and is later cleaved by secondary amines such as piperidine . This process demonstrates the stability of this compound and its resistance to degradation during the early stages of peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process, contributing to the formation of peptide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can vary depending on the specific cellular context and the peptides being synthesized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Alloc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Alloc group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to form Fmoc-Lys-OH. Subsequently, the side chain amino group is protected by reacting with allyloxycarbonyl chloride under similar conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Lys(Alloc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base, such as piperidine, while the Alloc group can be deprotected using palladium-catalyzed reactions.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions:
Major Products:
Deprotected Lysine Derivatives: Lysine with free amino groups after Fmoc and Alloc removal.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Chemistry: Fmoc-Lys(Alloc)-OH is extensively used in SPPS for the synthesis of peptides and proteins with specific sequences and modifications .
Biology and Medicine: The compound is utilized in the development of peptide-based drugs, vaccines, and diagnostic tools. It enables the synthesis of peptides with precise functional groups, facilitating studies on protein-protein interactions and enzyme-substrate relationships .
Industry: In the pharmaceutical industry, this compound is employed in the production of therapeutic peptides and biomaterials. It is also used in the synthesis of peptide-based hydrogels for drug delivery and tissue engineering applications .
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Lysine protected with fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl groups.
Fmoc-Lys(Mtt)-OH: Lysine protected with fluorenylmethyloxycarbonyl and 4-methyltrityl groups.
Uniqueness: Fmoc-Lys(Alloc)-OH is unique due to the Alloc group, which provides orthogonal protection, allowing for selective deprotection and functionalization. This feature is particularly useful in complex peptide synthesis where multiple protecting groups are required .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456004 | |
| Record name | Fmoc-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146982-27-6 | |
| Record name | Fmoc-Lys(Alloc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fmoc-Lys(Alloc)-OH particularly useful in peptide synthesis?
A1: this compound incorporates two key protecting groups: Fmoc (fluorenylmethyloxycarbonyl) for the α-amino group and Alloc (allyloxycarbonyl) for the ε-amino group of lysine. This orthogonal protection strategy is crucial. The Fmoc group can be selectively removed under basic conditions, while the Alloc group remains intact. This allows for further modifications specifically at the lysine side chain before the final peptide deprotection. [, , , , ]
Q2: Can you provide an example of how this compound facilitates the synthesis of complex peptides?
A2: Absolutely. In the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, this compound plays a vital role. [, ] After the peptide backbone is assembled on a solid support, the Alloc group on the lysine residue is selectively removed using a palladium catalyst. This deprotected lysine side chain is then coupled with palmitic acid, forming a crucial lipid side chain in the final Liraglutide structure.
Q3: Beyond Liraglutide, what other applications benefit from this compound?
A4: this compound finds use in synthesizing various peptides requiring side-chain modifications. This includes creating branched peptides, attaching polyethylene glycol (PEG) chains for improved pharmacokinetic properties, and conjugating peptides to other molecules like fluorescent tags or cytotoxic drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


